5-Phenylnaphthalen-1-amine

Physicochemical profiling Isomer comparison Medicinal chemistry

5-Phenylnaphthalen-1-amine (CAS 674779-52-3), also indexed as 2-amino-5-phenylnaphthalene, is a C–C bonded biaryl primary amine belonging to the phenylnaphthalene class. It is a regioisomer of both the commercially dominant antioxidant N-phenyl-1-naphthylamine (CAS 90-30-2) and 4-phenylnaphthalen-1-amine (CAS 87833-80-5), with the phenyl substituent positioned at the naphthalene 5–position rather than attached to the amine nitrogen or the 4–position.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 674779-52-3
Cat. No. B3065978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylnaphthalen-1-amine
CAS674779-52-3
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3N
InChIInChI=1S/C16H13N/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11H,17H2
InChIKeyUREANSLTQZCJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylnaphthalen-1-amine (CAS 674779-52-3) – A Positional Isomer for Targeted Research and Chemical Biology


5-Phenylnaphthalen-1-amine (CAS 674779-52-3), also indexed as 2-amino-5-phenylnaphthalene, is a C–C bonded biaryl primary amine belonging to the phenylnaphthalene class . It is a regioisomer of both the commercially dominant antioxidant N-phenyl-1-naphthylamine (CAS 90-30-2) and 4-phenylnaphthalen-1-amine (CAS 87833-80-5), with the phenyl substituent positioned at the naphthalene 5–position rather than attached to the amine nitrogen or the 4–position. This structural distinction confers a unique H-bond donor/acceptor profile (calculated pKa ~4.02; polar surface area 26.02 Ų) and a predicted logP of 4.1, placing it in a differentiated physicochemical space relative to its N–linked and 4–substituted isomers . The compound serves as a substructure within the pharmacophore of FtsZ-targeting benzo[c]phenanthridine antibacterials, making it a relevant intermediate or probe for antimicrobial discovery programs [1].

Why 5-Phenylnaphthalen-1-amine Cannot Be Replaced by N-Phenyl-1-naphthylamine or 4-Phenylnaphthalen-1-amine in Research and Industrial Applications


The three C₁₆H₁₃N isomers—5-phenylnaphthalen-1-amine, 4-phenylnaphthalen-1-amine (CAS 87833-80-5), and N-phenyl-1-naphthylamine (CAS 90-30-2)—exhibit fundamentally different connectivity and therefore non-interchangeable properties. N-Phenyl-1-naphthylamine is a secondary aromatic amine (pKa ~0.78) widely employed as an antioxidant for lubricants and rubber, whereas 5-phenylnaphthalen-1-amine is a primary aryl amine (pKa ~4.02) with a free –NH₂ group available for derivatization . The 5-phenyl isomer presents a distinct H-bond donor capacity (1 donor, 1 acceptor) and rotatable bond count (1) compared to the N-linked isomer, which impacts molecular recognition in protein binding pockets and reactivity in amide coupling or Buchwald-Hartwig amination sequences . In antimicrobial SAR studies, the position of the phenyl substituent on the naphthalene core directly influences minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis, demonstrating that regioisomeric substitution cannot be treated as a generic interchange [1].

5-Phenylnaphthalen-1-amine Quantitative Differentiation Evidence


Regioisomeric Differentiation in Physicochemical Properties: pKa and H-Bond Profile vs. N-Phenyl-1-naphthylamine

5-Phenylnaphthalen-1-amine is a primary aryl amine with a predicted pKa of 4.02 ± 0.10, whereas its N-linked isomer N-phenyl-1-naphthylamine has a predicted pKa of approximately 0.78 . This ~3.2 log unit difference in basicity means that at physiological pH (7.4), 5-phenylnaphthalen-1-amine exists predominantly in its neutral free-base form, while N-phenyl-1-naphthylamine is overwhelmingly neutral due to its much lower pKa; however, the primary amine of the 5-phenyl isomer remains available as a hydrogen-bond donor (1 HBD) and can be protonated under mildly acidic conditions, enabling pH-dependent solubility and binding modulation not available to the N-phenyl isomer . The topological polar surface area (tPSA) is 26.02 Ų for both isomers, but the distinct spatial orientation of the H-bond donor vector in 5-phenylnaphthalen-1-amine alters its interaction geometry with biological targets relative to the N-linked analog.

Physicochemical profiling Isomer comparison Medicinal chemistry

Positional Isomer Comparison: 5-Phenyl vs. 4-Phenyl Substitution on Naphthalen-1-amine in FtsZ-Targeting Antibacterial Activity

In a systematic study of 4- and 5-substituted 1-phenylnaphthalenes as FtsZ-targeting antibacterial agents, the 5-substituted guanidinoalkyl derivatives (compounds 8 and 9) exhibited slightly greater potency against S. aureus than their 4-substituted counterparts (compounds 3 and 4) [1]. While the parent 5-phenylnaphthalen-1-amine itself was not directly tested as the free amine in this panel, the data establish a regioisomeric activity trend: within the 5-substituted series, compound 9 (5-[2-guanidinoethyl]) achieved an MIC of 1.0 µg/mL against MSSA and 2.0 µg/mL against MRSA, compared to 2.0 µg/mL (MSSA) and 4.0 µg/mL (MRSA) for its 4-substituted analog compound 4 [1]. Against Enterococcus faecalis (VSE), compound 9 gave MIC = 2.0 µg/mL, while compound 4 gave 2.0 µg/mL as well, but against VRE the 5-isomer retained activity at 2.0 µg/mL vs. 4.0 µg/mL for the 4-isomer. This positional preference reinforces that the 5-phenylnaphthalen-1-amine core is a privileged regioisomeric starting point for further functionalization toward FtsZ inhibitors.

Antibacterial FtsZ inhibition MRSA

Synthetic Versatility: Directed C–H Functionalization via Picolinamide Directing Group on the 5-Phenylnaphthalen-1-amine Scaffold

5-Phenylnaphthalen-1-amine has been demonstrated to undergo direct conversion to N-(5-phenylnaphthalen-1-yl)picolinamide under standard coupling conditions (picolinic acid, Et₃N, POCl₃, CH₂Cl₂, 2.5 h reaction time), and the resulting picolinamide has been employed as a directing group for palladium-catalyzed regioselective C8–H amination and cyanation reactions [1]. This reactivity is enabled specifically by the primary amine at the 1-position, which can be readily acylated to install the bidentate directing group; the N-phenyl isomer lacks a free NH₂ group and cannot participate in this directed C–H functionalization manifold without prior N–deprotection or N–alkylation strategies. The reported cyanation protocol using non-toxic K₄[Fe(CN)₆] as the cyanide source exemplifies the synthetic utility of the 5-phenylnaphthalen-1-amine-derived picolinamide in sustainable methodology development [1].

C–H activation Late-stage functionalization Synthetic methodology

Physicochemical Differentiation: LogP and Rotatable Bond Profile vs. Commercial Antioxidant Isomers

The calculated logP (XLogP3) of 5-phenylnaphthalen-1-amine is 4.1, reflecting its hydrophobic biaryl core with a single polar amine substituent . This value places it in a lipophilicity range consistent with CNS drug-like space (Lipinski logP ≤5), but it is differentiated from the N-phenyl isomer by its hydrogen-bond donor count (1 vs. 0 for the N-linked tertiary amine) and from simple 1-naphthylamine (logP ~2.1) by its extended aromatic surface. The rotatable bond count is 1 (the C–C bond connecting the phenyl and naphthalene rings), compared to 2 for N-phenyl-1-naphthylamine (C–N bond plus N–C₆H₅ rotation). This reduced conformational自由度 may confer entropic advantages in rigid receptor binding sites.

Lipophilicity Drug-likeness Physicochemical property

Procurement-Driven Application Scenarios for 5-Phenylnaphthalen-1-amine (CAS 674779-52-3)


FtsZ-Targeting Antibacterial Lead Optimization Programs

The 5-phenylnaphthalen-1-amine core maps onto the pharmacophore of FtsZ-targeting benzo[c]phenanthridine antibacterials, where 5-substituted derivatives have demonstrated MIC values as low as 1.0 µg/mL against MSSA and 2.0 µg/mL against MRSA [1]. Procurement of this specific regioisomer provides the validated scaffold for further guanidinoalkyl or aminoalkyl functionalization, with published structure–activity relationships showing 2-fold potency advantages over the corresponding 4-substituted series against drug-resistant S. aureus and E. faecalis [1].

Directed C–H Functionalization Methodology Development

The primary amine at the 1-position enables direct conversion to the N-(5-phenylnaphthalen-1-yl)picolinamide directing group, which facilitates regioselective Pd-catalyzed C8–H amination and cyanation of the naphthalene ring . This reactivity is specifically enabled by the free –NH₂ handle and cannot be replicated with the N-phenyl isomer without additional synthetic steps. The reported cyanation protocol using K₄[Fe(CN)₆] as a non-toxic cyanide source highlights the utility of this scaffold in sustainable C–H activation research [2].

Physicochemical Probe and Fragment Library Design

With a calculated logP of 4.1, a single H-bond donor and acceptor, and only one rotatable bond, 5-phenylnaphthalen-1-amine occupies a well-defined physicochemical space suitable for fragment-based drug discovery . Its constrained biaryl geometry and moderate lipophilicity make it a useful core for exploring hydrophobic protein binding pockets, distinct from the more flexible N-phenyl isomer or the smaller 1-naphthylamine scaffold. The predicted pKa of 4.02 further enables pH-dependent solubility tuning for biochemical assay development .

Synthetic Intermediate for Amide- and Sulfonamide-Based Compound Libraries

The free primary amine of 5-phenylnaphthalen-1-amine permits direct acylation with carboxylic acids or sulfonyl chlorides to generate diverse amide and sulfonamide libraries. A demonstrated example is the coupling with picolinic acid under standard conditions (Et₃N, POCl₃, CH₂Cl₂, 2.5 h) to yield the corresponding picolinamide intermediate . This straightforward derivatization chemistry positions 5-phenylnaphthalen-1-amine as a practical building block for medicinal chemistry campaigns, offering a reactivity profile that the N-phenyl isomer cannot provide without prior N–alkylation or deprotection.

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